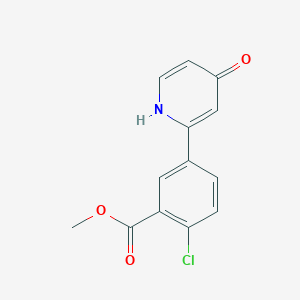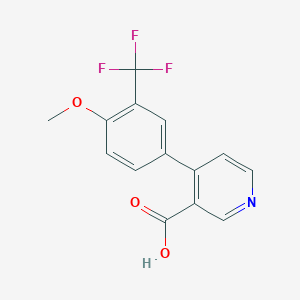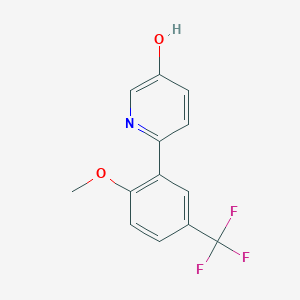
4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid (4-DMSPA) is a novel chemical compound with a wide range of applications in scientific research. It is a derivative of nicotinic acid and is a lipophilic molecule with a molecular weight of 209.3 g/mol. 4-DMSPA is used in a variety of biochemical and physiological studies, including as a ligand in protein-protein interaction assays, as an inhibitor of enzymes, and as an inhibitor of cellular signaling pathways. 4-DMSPA is also used in studies of gene expression and drug metabolism.
作用機序
4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is a lipophilic molecule that binds to proteins and other molecules in a reversible manner. The binding of 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% to proteins and other molecules is thought to be mediated by hydrogen bonding and hydrophobic interactions. This binding leads to the inhibition of the activity of the target protein or molecule.
Biochemical and Physiological Effects
4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been used in a variety of biochemical and physiological studies. It has been used to inhibit the activity of enzymes, including proteases and kinases, and to inhibit the activity of cellular signaling pathways. 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has also been used to study the effects of drugs on cellular processes, such as gene expression and drug metabolism.
実験室実験の利点と制限
4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize, has a high purity of 95%, and is relatively stable in solution. 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is also lipophilic, which allows it to bind to proteins and other molecules in a reversible manner. The main limitation of 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is that it is not soluble in water, which can make it difficult to use in experiments involving water-soluble molecules.
将来の方向性
The future of 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% research is promising. It has already been used in a variety of biochemical and physiological studies, and its use is likely to expand in the future. Possible future directions for research include the development of new methods for synthesizing 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%, the development of new methods for using 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% in protein-protein interaction assays, and the development of new methods for using 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% as an inhibitor of enzymes and cellular signaling pathways. Additionally, 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% could be used to study the effects of drugs on gene expression and drug metabolism.
合成法
The synthesis of 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is relatively straightforward, and the compound can be synthesized from commercially available starting materials. The synthesis begins with the reaction of 2-methylnicotinic acid with dimethyl sulfate, followed by the addition of p-toluenesulfonyl chloride to form 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%. The reaction is carried out in an aqueous solution and is typically carried out at a temperature of 40-45°C. The reaction is complete in approximately two hours and yields a product with a purity of 95%.
科学的研究の応用
4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has a wide range of applications in scientific research. It has been used in studies of protein-protein interactions, as an inhibitor of enzymes, and as an inhibitor of cellular signaling pathways. 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has also been used in studies of gene expression and drug metabolism. In addition, 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been used as a ligand in affinity chromatography, as a fluorescent probe for imaging, and as a reagent in chemical synthesis.
特性
IUPAC Name |
4-[2-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)13-6-4-3-5-11(13)10-7-8-15-9-12(10)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLXPWANSZUVIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














